2-Pentanone, 4-(1-propenyloxy)- (9CI)
Description
2-Pentanone, 4-(1-propenyloxy)- (9CI) is a substituted ketone featuring a pentanone backbone with a 1-propenyloxy group at the 4th carbon position. The propenyloxy substituent (CH₂CH=CH-O-) introduces both ether and alkene functionalities, influencing its physicochemical properties and reactivity. Substituted pentanones are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and functional group compatibility .
Properties
CAS No. |
183367-78-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.198 |
IUPAC Name |
4-prop-1-enoxypentan-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(3)6-7(2)9/h4-5,8H,6H2,1-3H3 |
InChI Key |
RKWKWAFXPDBMTM-UHFFFAOYSA-N |
SMILES |
CC=COC(C)CC(=O)C |
Synonyms |
2-Pentanone, 4-(1-propenyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular weights, and key properties of 2-Pentanone, 4-(1-propenyloxy)- (9CI) with structurally related compounds:
Physicochemical Properties
- Boiling Points: The propenyloxy group’s alkene may reduce boiling point compared to hydroxyl or ethoxy substituents, which form stronger hydrogen bonds. For example, 2-Pentanone, 3-ethoxy-4-methyl- (MW 144.21) likely has a higher boiling point than 2-Pentanone, 4-(1-propenyloxy)- due to increased molecular weight and ethoxy polarity .
- Solubility : The propenyloxy group’s ether linkage may confer moderate water solubility, intermediate between hydroxylated derivatives (e.g., 4-hydroxy-3-methylene-, highly polar) and sulfur-containing analogs (e.g., 4-(2-propenylthio)-, less polar) .
Research Findings and Limitations
- Gaps in Data: Direct experimental data on 2-Pentanone, 4-(1-propenyloxy)- (9CI) are absent in the evidence. Properties are inferred from analogs, introducing uncertainty.
- Contradictions : Ethoxy and thioether substituents may confer divergent stability profiles; for example, thioethers resist hydrolysis better than ethers, complicating direct comparisons .
- Synthesis Challenges: While 2-Pentanone, 5-hydroxy-4-methyl-3-methylene- () has a documented synthesis route (73% yield), propenyloxy derivatives may require tailored methods due to alkene sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
